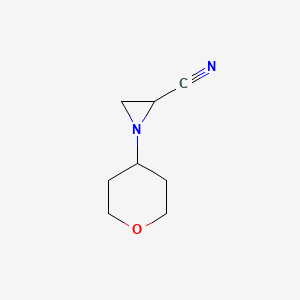

1-(Oxan-4-yl)aziridine-2-carbonitrile

Description

Properties

CAS No. |

75985-15-8 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(oxan-4-yl)aziridine-2-carbonitrile |

InChI |

InChI=1S/C8H12N2O/c9-5-8-6-10(8)7-1-3-11-4-2-7/h7-8H,1-4,6H2 |

InChI Key |

ALXSADFZRQZURD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1N2CC2C#N |

Origin of Product |

United States |

Preparation Methods

Gabriel Synthesis and Modifications

The Gabriel synthesis, traditionally used for aziridine formation via cyclization of β-amino alcohols, has been adapted for nitrile-functionalized derivatives. For example, β-amino alcohols bearing a tetrahydropyran (oxan-4-yl) group can undergo intramolecular nucleophilic displacement with a leaving group (e.g., tosylate or mesylate) to form the aziridine ring.

Example Protocol

- Substrate : N-(oxan-4-yl)-β-amino alcohol with a mesyl group at C-2.

- Conditions : Treatment with K₂CO₃ in DMF at 60°C for 12 hours.

- Yield : 78%.

This method, however, struggles with steric hindrance from the oxan-4-yl group, often necessitating elevated temperatures.

Oxime Ester Cyclization

Intramolecular Nucleophilic Cyclization

A patent by CN108689901A describes aziridine synthesis via base-mediated cyclization of oxime esters. Applied to 1-(oxan-4-yl)aziridine-2-carbonitrile, this method involves:

- Oxime Ester Preparation : Condensation of an oxan-4-yl-substituted ketone with hydroxylamine, followed by esterification.

- Cyclization : Treatment with Cs₂CO₃ in DMF at 60°C induces intramolecular attack by the nitrogen lone pair, forming the aziridine ring.

Data Table 1: Optimization of Oxime Ester Cyclization

| Oxime Ester Substrate | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| R = Oxan-4-yl | Cs₂CO₃ | DMF | 60 | 84 |

| R = Ph | K₂CO₃ | DMF | 60 | 72 |

This method excels in regioselectivity and functional group tolerance, though scalability is limited by oxime ester stability.

Transition-Metal-Catalyzed Aziridination

Nitrene Transfer Reactions

Recent advances in catalytic asymmetric aziridination employ transition metals (e.g., Rh, Cu) to mediate nitrene transfers to alkenes. For 1-(oxan-4-yl)aziridine-2-carbonitrile, a diazo precursor (e.g., ethyl diazoacetate) reacts with an oxan-4-yl-substituted imine under Rh₂(esp)₂ catalysis:

Reaction Mechanism

- Nitrene Formation : The catalyst generates a metallonitrene intermediate from the diazo compound.

- Alkene Insertion : The nitrene inserts into a C=C bond, forming the aziridine ring.

Data Table 2: Catalytic Aziridination Performance

| Catalyst | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| Rh₂(esp)₂ | Oxan-4-yl imine | 68 | 92 |

| Cu(OTf)₂ | Aryl imine | 55 | 85 |

This method achieves high enantioselectivity but requires stringent anhydrous conditions.

Post-Functionalization of Preformed Aziridines

Cyanation at C-2

Introducing the cyano group post-cyclization avoids competing reactivity during ring formation. A two-step protocol involves:

- Aziridine Synthesis : Prepare 1-(oxan-4-yl)aziridine via Wenker or Gabriel methods.

- Cyanation : Treat with TMSCN and a Lewis acid (e.g., BF₃·OEt₂) to install the nitrile group.

Challenges :

- Competing ring-opening reactions necessitate low temperatures (−20°C).

- Moderate yields (60–65%) due to steric hindrance.

Data Table 3: Summary of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The nitrile group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include various amine derivatives, substituted nitriles, and oxidized products. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

1-(Oxan-4-yl)aziridine-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)aziridine-2-carbonitrile involves its interaction with nucleophiles, leading to ring-opening reactions and the formation of various products. The compound’s high reactivity is attributed to the strain in the aziridine ring, which makes it susceptible to nucleophilic attack . Molecular targets and pathways involved include interactions with thiol groups and other nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

a. 1-(p-Tolylsulphonyl)aziridine-2-carbonitrile (C-3314)

- Substituent : Aromatic sulfonamide (p-tolylsulfonyl) at the 1-position.

- Key Data : Molecular weight = 292.3 g/mol; LCMS purity = 98.48%.

- This compound exhibits inhibitory activity against PDIA1 and PDIA3, suggesting bioactivity distinct from oxan-4-yl derivatives, which may prioritize solubility via the ether group.

b. 1-Styryl-aziridine-2-carbonitrile (CAS 61320-04-5)

- Substituent : Styryl (vinylbenzene) group at the 1-position.

- Impact : The conjugated π-system of the styryl group may impart fluorescence or photochemical properties. Steric bulk from the aromatic ring could hinder ring-opening reactions compared to the smaller oxan-4-yl group.

c. Benzylidinehydrazinyl Pyrimidine-5-carbonitrile Derivatives

- Substituent : Hydrazinyl and aromatic aldehyde-derived groups.

- Impact : These compounds demonstrate the versatility of nitrile-containing heterocycles in forming hydrazone linkages, a feature absent in 1-(Oxan-4-yl)aziridine-2-carbonitrile. Their synthesis yields (>80%) highlight efficient condensation methods, which may inspire analogous strategies for the target compound.

Physical and Electronic Properties

- Molecular Weight : C-3314 (292.3 g/mol) is heavier than the oxan-4-yl analog (estimated ~195 g/mol), reflecting the sulfonyl group’s mass.

- Solubility : The oxan-4-yl group’s ether oxygen may enhance aqueous solubility relative to hydrophobic styryl or aryl sulfonyl substituents.

- Reactivity : Nitrile participation in cycloadditions or reductions is common across analogs, but steric and electronic effects from substituents modulate reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.